molecular formula C12H18N2O2 B15299813 1-(2-Methoxy-4-nitrobenzyl)piperazine

1-(2-Methoxy-4-nitrobenzyl)piperazine

Cat. No.: B15299813
M. Wt: 222.28 g/mol
InChI Key: JEAZYCOSLJYOIQ-UHFFFAOYSA-N
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Description

3-methoxy-4-[(piperazin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxyphenol.

    Alkylation: The phenol group is alkylated using a suitable alkylating agent, such as chloromethyl piperazine, under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the solvent used can be methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol may involve:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenol: Lacks the piperazine moiety, making it less versatile in medicinal chemistry.

    3-methoxy-4-[(methylamino)methyl]phenol: Similar structure but with a methylamino group instead of piperazine, leading to different biological activities.

    4-[(piperazin-1-yl)methyl]phenol: Lacks the methoxy group, affecting its chemical reactivity and applications.

Uniqueness

3-methoxy-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both the methoxy and piperazine groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-methoxy-4-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O2/c1-16-12-8-11(15)3-2-10(12)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

JEAZYCOSLJYOIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CN2CCNCC2

Origin of Product

United States

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